An In-depth Technical Guide to Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
An In-depth Technical Guide to Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Compound Identity
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is a distinct chemical entity belonging to the N-benzylpiperidine class of compounds. The N-benzylpiperidine scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural flexibility and three-dimensional nature.[1][2] This motif is a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of potential drug candidates.[1][2] The N-benzyl group can participate in crucial cation-π interactions with target proteins, and the piperidine ring serves as a platform for stereochemical optimization to enhance potency and reduce toxicity.[1] Derivatives of N-benzylpiperidine have been investigated for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, antihistamines, and antipsychotics.[3][4] This guide provides a comprehensive overview of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate, focusing on its synthesis, characterization, and potential applications.
CAS Number: 198417-15-1
Molecular Formula: C₁₅H₁₇NO₄
Chemical Structure
Caption: Chemical structure of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate.
Proposed Synthesis Pathway
The proposed synthesis involves two main stages:
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Synthesis of the Acyclic Diester Precursor: This would likely involve the reaction of N-benzylaminoacetonitrile with two equivalents of an appropriate acrylate derivative, followed by hydrolysis and esterification to yield the necessary diester precursor, diethyl 3,3'-(benzylazanediyl)dipropanoate. A more direct approach would be the Michael addition of benzylamine to two equivalents of ethyl acrylate, followed by reaction with ethyl malonyl chloride.
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Intramolecular Dieckmann Condensation: The resulting acyclic diester can then undergo an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to form the desired piperidine-2,4-dione ring system.
Proposed Synthesis Workflow Diagram
Caption: A high-level overview of the proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
It is important to note that the following protocol is a scientifically informed proposition based on analogous reactions and has not been experimentally validated from a specific literature source for this exact compound.
Step 1: Synthesis of Diethyl 2-((N-benzyl-3-ethoxy-3-oxopropyl)carbamoyl)malonate (Acyclic Precursor)
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To a solution of N-benzyl-β-alanine ethyl ester (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add ethyl malonyl chloride (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain the pure acyclic precursor.
Step 2: Intramolecular Dieckmann Condensation to Yield Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
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Prepare a solution of sodium ethoxide (1.5 equivalents) in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.
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Dissolve the purified acyclic precursor from Step 1 (1 equivalent) in absolute ethanol.
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Add the solution of the precursor dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization to afford the final product, Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate.
Physicochemical and Spectroscopic Properties
Specific experimental data for this compound is scarce in publicly accessible literature. The following tables summarize available information, which should be confirmed by experimental analysis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 275.30 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) (predicted) | - |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ph), ~4.2 (q, 2H, O-CH₂-CH₃), ~3.5-3.8 (m, 4H, piperidine ring CH₂), ~1.3 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR | δ ~195-205 (C=O, C4), ~165-170 (C=O, C2 and ester C=O), ~135-138 (Ar-C), ~127-129 (Ar-CH), ~61 (O-CH₂), ~50 (N-CH₂-Ph), ~40-45 (piperidine ring CH₂), ~14 (CH₃) |
| IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~1740 (ester C=O stretch), ~1710 (ketone C=O stretch), ~1650 (amide C=O stretch), ~1600, 1495, 1450 (aromatic C=C stretch) |
| Mass Spec (ESI+) | m/z 276.12 [M+H]⁺, 298.10 [M+Na]⁺ |
Reactivity and Stability
The compound possesses several reactive sites:
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β-dicarbonyl system: The proton at the C3 position is acidic and can be removed by a base to form an enolate, which can participate in various alkylation and acylation reactions.
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Ester group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.
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Amide bond: The amide bond within the piperidine ring is generally stable but can be cleaved under harsh hydrolytic conditions.
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N-benzyl group: The benzyl group can be removed by catalytic hydrogenation, which would provide access to the corresponding N-unsubstituted piperidine derivative.
The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.
Applications in Research and Drug Development
While specific applications for Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate are not documented, its structural motifs suggest several areas of potential utility in drug discovery and development.
As a Scaffold in Medicinal Chemistry
The N-benzylpiperidine core is a privileged scaffold in medicinal chemistry.[1] It is present in numerous approved drugs and clinical candidates.[1] This compound could serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activities. The presence of multiple functional groups (two carbonyls, an ester, and an N-benzyl group) allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Potential Therapeutic Targets
Derivatives of N-benzylpiperidine have shown activity against a variety of biological targets. For instance, some have been developed as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[6] The piperidine ring is a common feature in ligands for central nervous system (CNS) receptors. Therefore, libraries of compounds derived from Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate could be screened for activity against various CNS targets, such as opioid, dopamine, or serotonin receptors.
Potential Logical Pathway for Derivatization
Caption: Possible chemical modifications of the core structure.
Conclusion
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is a compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis is feasible through established methods like the Dieckmann condensation. The presence of the N-benzylpiperidine scaffold suggests that derivatives of this compound could be valuable probes for a variety of biological targets, particularly within the central nervous system. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
- COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF - European Patent Office - EP 3632903 B1. Google Patents.
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
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N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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